

Chemical properties of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole

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Compound of Interest

Compound Name: 1-(benzenesulfonyl)-3-bromo-1H-pyrrole

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **1-(benzenesulfonyl)-3-bromo-1H-pyrrole**

Introduction: A Versatile Heterocyclic Building Block

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole is a strategically important heterocyclic compound in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by a five-membered aromatic pyrrole ring, which is a common scaffold in numerous biologically active natural products and pharmaceutical agents.^{[1][2][3]} The molecule's utility is significantly enhanced by its two key functional groups: the N-benzenesulfonyl group and the C3-bromine atom.

The benzenesulfonyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the otherwise reactive pyrrole nitrogen, enhancing the compound's stability and modulating its reactivity.^{[4][5]} Secondly, it functions as a powerful electron-withdrawing group, which influences the regioselectivity of subsequent chemical transformations on the pyrrole ring. The bromine atom at the 3-position is the molecule's primary reactive handle, making it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[6][7][8]} This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this valuable synthetic intermediate.

Physicochemical and Safety Data

A summary of the key physical and chemical properties for **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** is presented below. This data is essential for proper handling, storage, and experimental design.

Property	Value	Source(s)
CAS Number	1192217-75-6	[9][10][11]
Molecular Formula	C ₁₀ H ₈ BrNO ₂ S	[9][10][12]
Molecular Weight	286.14 g/mol	[9][11]
Appearance	Off-white solid	[10]
Purity	Typically >95-97%	[10][11]
Storage	Store at room temperature	[10]

Safety Information

This compound should be handled with appropriate laboratory precautions.

- GHS Pictogram: GHS07 (Exclamation Mark)[10]
- Signal Word: Warning[10]
- Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
- Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment as required.[10]

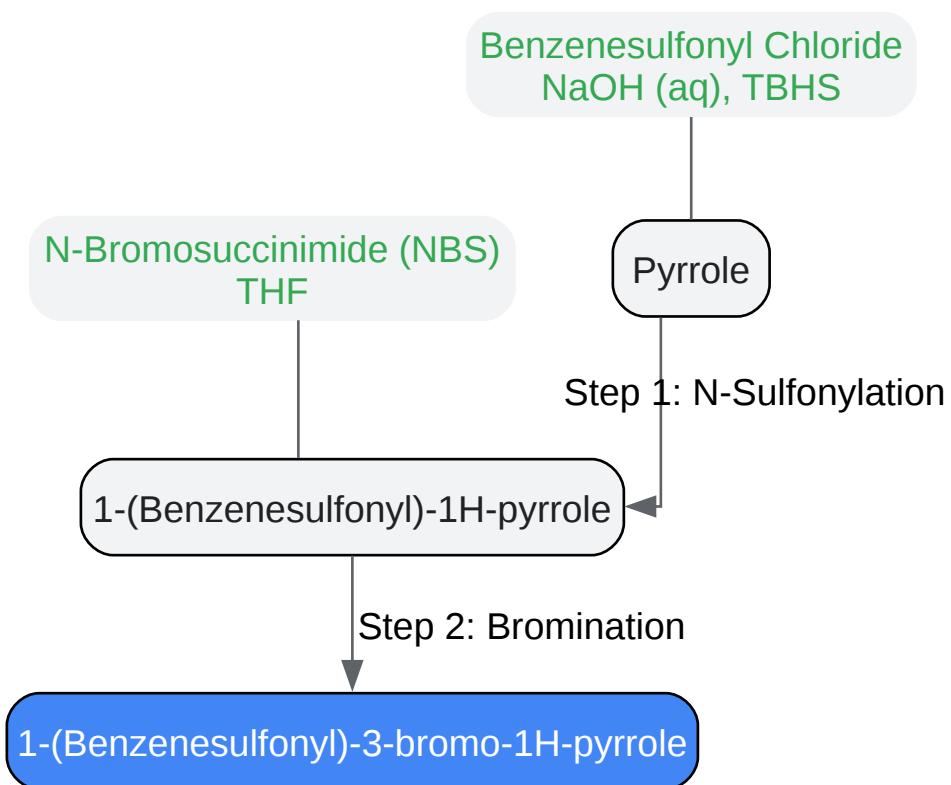
Synthesis and Structural Elucidation

The synthesis of **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** is typically achieved through a two-step sequence starting from pyrrole. This process leverages the principles of nitrogen protection followed by regioselective halogenation.

- N-Sulfonylation: The pyrrole nitrogen is first protected using benzenesulfonyl chloride. This reaction is usually performed under basic conditions to neutralize the HCl byproduct. Phase-

transfer catalysts like tetrabutylammonium hydrogen sulfate can be employed to facilitate the reaction between the aqueous base and the organic reagents.[13]

- Regioselective Bromination: The N-benzenesulfonyl group deactivates the pyrrole ring towards electrophilic substitution but strongly directs incoming electrophiles to the C3 (meta) position.[4][5] This directing effect allows for the selective introduction of a bromine atom at the desired position using a suitable brominating agent, such as N-Bromosuccinimide (NBS).



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Caption: Synthetic workflow for **1-(benzenesulfonyl)-3-bromo-1H-pyrrole**.

Spectroscopic Characterization

While raw spectral data requires direct instrumental analysis, the expected spectroscopic signatures can be predicted based on the molecule's structure. Such analysis is crucial for confirming the identity and purity of the synthesized compound.[14]

- ¹H NMR: The spectrum would show signals for the three distinct pyrrole protons, likely as multiplets or doublets of doublets, and signals for the five protons of the benzenesulfonyl

group in the aromatic region (approx. 7.5-8.0 ppm).

- ^{13}C NMR: The spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the bromine (C3) would appear at a characteristic chemical shift.
- IR Spectroscopy: Key vibrational bands would include strong absorptions for the S=O stretches of the sulfonyl group (approx. 1350 and 1170 cm^{-1}), C-N stretching, aromatic C=C stretching, and C-H bending.
- Mass Spectrometry: The mass spectrum would show a characteristic pair of molecular ion peaks (M^+ and $\text{M}+2$) of nearly equal intensity, which is the definitive isotopic signature for a compound containing one bromine atom.

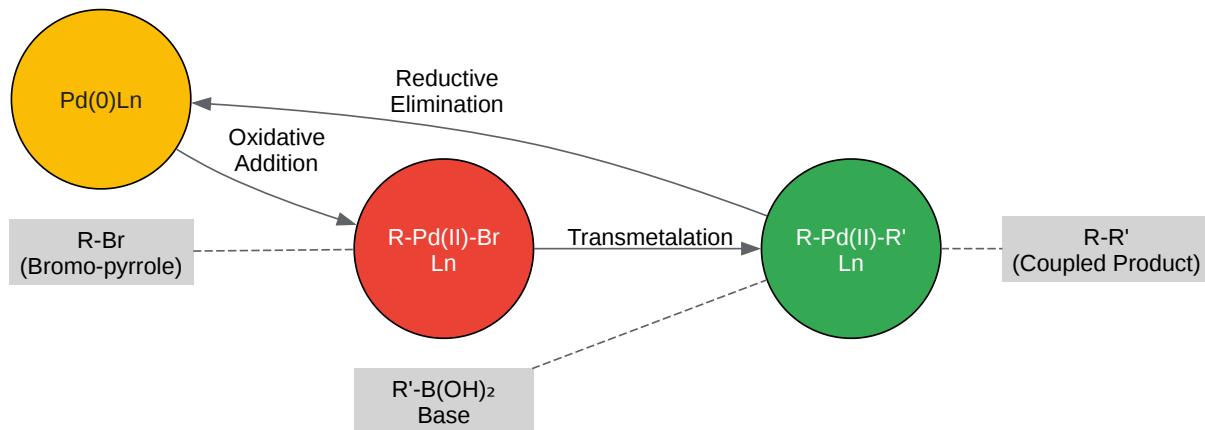
Chemical Reactivity and Synthetic Applications

The primary synthetic value of **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions, which enable the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In this context, **1-(benzenesulfonyl)-3-bromo-1H-pyrrole** is coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.^{[6][15][16]} This reaction is highly efficient for creating 3-aryl- or 3-heteroarylpyrrole derivatives, which are prevalent motifs in pharmacologically active molecules.^{[7][8]}

Causality: The success of this reaction hinges on the palladium catalyst's ability to insert into the C-Br bond of the pyrrole (Oxidative Addition), exchange its bromine for the organic group from the boronic acid (Transmetalation), and then release the new coupled product while regenerating the catalyst (Reductive Elimination). The benzenesulfonyl group ensures the stability of the pyrrole ring under the reaction conditions.



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